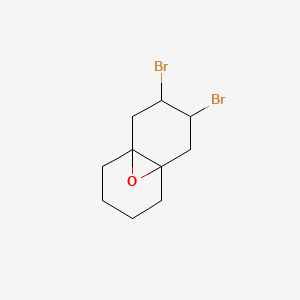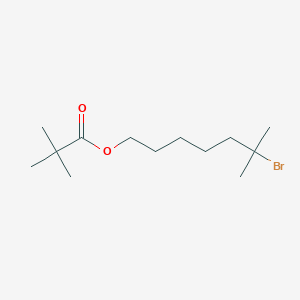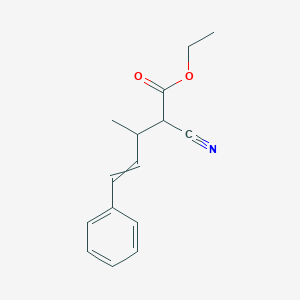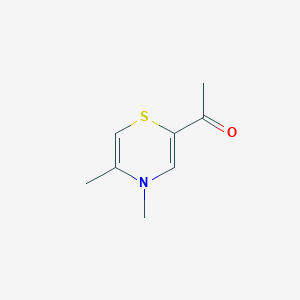
2,3-Dibromooctahydro-4a,8a-epoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromooctahydro-4a,8a-epoxynaphthalene is a chemical compound with the molecular formula C₁₀H₁₄Br₂O It is a derivative of naphthalene, characterized by the presence of two bromine atoms and an epoxide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromooctahydro-4a,8a-epoxynaphthalene typically involves the bromination of octahydro-4a,8a-epoxynaphthalene. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2,3-Dibromooctahydro-4a,8a-epoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, such as ketones or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Reduction Reactions: The major product is the dihydro derivative of the compound.
Oxidation Reactions: Products include ketones, carboxylic acids, or other oxidized derivatives.
科学的研究の応用
2,3-Dibromooctahydro-4a,8a-epoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Dibromooctahydro-4a,8a-epoxynaphthalene involves its interaction with molecular targets through its bromine atoms and epoxide group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways and molecular targets depend on the context of its application and the nature of the interacting biomolecules.
類似化合物との比較
Similar Compounds
2,3-Dichlorooctahydro-4a,8a-epoxynaphthalene: Similar structure but with chlorine atoms instead of bromine.
2,3-Diiodooctahydro-4a,8a-epoxynaphthalene: Similar structure but with iodine atoms instead of bromine.
2,3-Difluorooctahydro-4a,8a-epoxynaphthalene: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
2,3-Dibromooctahydro-4a,8a-epoxynaphthalene is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its halogenated analogs. The bromine atoms make it more reactive in substitution reactions and influence its biological activity differently compared to chlorine, iodine, or fluorine derivatives.
特性
CAS番号 |
832111-07-6 |
|---|---|
分子式 |
C10H14Br2O |
分子量 |
310.03 g/mol |
IUPAC名 |
3,4-dibromo-11-oxatricyclo[4.4.1.01,6]undecane |
InChI |
InChI=1S/C10H14Br2O/c11-7-5-9-3-1-2-4-10(9,13-9)6-8(7)12/h7-8H,1-6H2 |
InChIキー |
WFIJIFZDBPGVTL-UHFFFAOYSA-N |
正規SMILES |
C1CCC23CC(C(CC2(C1)O3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B14208349.png)


![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
![2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208383.png)
![2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14208394.png)

![Ethyl [(R)-diphenylmethanesulfinyl]acetate](/img/structure/B14208399.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)


![Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]-](/img/structure/B14208413.png)

